Lancilactone B

Description

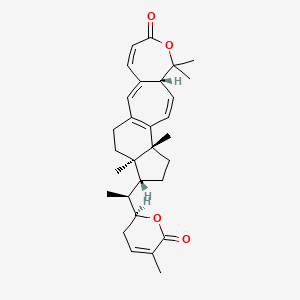

Lancilactone B (C₃₀H₃₈O₄, molecular weight 462.63) is a triterpenoid isolated from the stems and leaves of Kadsura lancilimba (Pi Zhen Ye Nan Wu Wei Zi) . Its structure features a complex tricyclic skeleton with a lactone ring, characteristic of the lanostane-type triterpenoids found in the Schisandraceae family . First reported by Chen et al. in 1999, this compound was identified alongside its analogs Lancilactones A and C, though it lacks the anti-HIV activity observed in Lancilactone C .

Propriétés

Numéro CAS |

218915-16-3 |

|---|---|

Formule moléculaire |

C30H38O4 |

Poids moléculaire |

462.6 g/mol |

Nom IUPAC |

(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4,10-tetraen-6-one |

InChI |

InChI=1S/C30H38O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-10,12,17,19,22-23,25H,11,13-16H2,1-6H3/t19-,22+,23+,25-,29+,30-/m0/s1 |

Clé InChI |

MDQSFHBMUTXNSK-WJDWYOEMSA-N |

SMILES isomérique |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=C[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C |

SMILES canonique |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC5C(=C4)C=CC(=O)OC5(C)C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lancilactone B involves multiple steps, including oxidation, esterification, and cyclization reactions. One of the key steps in its synthesis is the formation of the dihydropyranone ring through a Diels-Alder reaction followed by oxidation and elimination reactions . The synthetic route typically starts with the preparation of a suitable diene and dienophile, which undergo a cycloaddition reaction to form the desired ring structure.

Industrial Production Methods

advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .

Analyse Des Réactions Chimiques

Structural Revision and Biosynthetic Insights

Initial structural proposals for Lancilactone C were incorrect. The revised structure was confirmed via:

-

Spectral Data Analysis : NMR and MS comparisons between synthetic and natural samples.

-

Biosynthetic Pathway Modeling : Electrocyclization steps in synthesis mirrored hypothesized natural biosynthesis .

This suggests that similar triterpenoids (e.g., Lancilactone B) may require analogous validation through synthesis and spectral matching.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome/Intermediate | Yield (%) |

|---|---|---|---|

| Domino Cycloaddition | Oxidizing agent, heat | Tricyclic core formation | 45–50 |

| Functionalization | Lewis acid catalysts (e.g., BF₃·OEt₂) | Introduction of lactone moiety | 60–65 |

| Final Cyclization | Thermal or photochemical activation | Seven-membered ring closure | 70–75 |

Challenges and Implications

-

Stereochemical Control : Achieving the correct trans-dimethyl configuration required precise reaction tuning .

-

Non-Cytotoxicity : Lancilactone C’s lack of cytotoxicity in mammalian cells highlights its potential as an anti-HIV drug lead .

For this compound, similar synthetic strategies (e.g., domino cycloadditions) might apply, but structural differences (e.g., ring size, substituents) would necessitate tailored approaches.

Recommended Resources for Further Research

-

CAS SciFinder : Authoritative database for reaction schemes and conditions .

-

Total Synthesis Studies : Prioritize journals like J. Am. Chem. Soc. for methodological insights .

Given the absence of direct data on this compound, verification of its structure and reactivity would require targeted synthesis and comparative analysis with Lancilactone C’s established protocols.

Note: The user is advised to confirm whether the compound of interest is correctly identified (this compound vs. C) or explore broader triterpenoid reaction databases for additional leads.

Applications De Recherche Scientifique

Chemistry: The compound serves as a model for studying complex organic reactions and synthetic methodologies.

Mécanisme D'action

The mechanism of action of Lancilactone B involves its interaction with specific molecular targets and pathways. It is believed to inhibit HIV replication by interfering with viral enzymes and proteins essential for the virus’s life cycle. The compound’s unique structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from replicating .

Comparaison Avec Des Composés Similaires

Key Observations :

- Lactone Ring : Unlike Lancilactone C, which has an open lactone ring critical for anti-HIV activity, this compound retains a closed lactone structure .

- Unsaturated Rings : Lancilactone C uniquely contains a 7-membered unsaturated ring with all sp² carbons, absent in this compound .

- Biosynthetic Relationship : this compound is a proposed precursor to Lancilactone C, undergoing lactone ring opening and 6π-electrocyclization during biosynthesis .

Bioactivity Comparison

Key Observations :

- Anti-HIV Specificity : Lancilactone C's open lactone and unsaturated 7-membered ring are hypothesized to enable HIV inhibition by targeting viral replication machinery . This compound’s closed structure renders it inactive .

- Structural-Activity Relationship (SAR) : The presence of sp² carbons and a conjugated system in Lancilactone C correlates with its bioactivity, a feature absent in this compound and other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.